Methyl 3-oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanoate
Description
Methyl 3-oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanoate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a methyl ester-substituted propanoate group. Key molecular details include:
- Molecular Formula: C₁₀H₈N₂O₄S
- Molecular Weight: 252.25 g/mol
- CAS Registry Number: 1229626-91-8
- Catalog Number: 067828 (as listed in commercial databases) .
The compound’s structure combines a bicyclic thiazolo-pyrimidine system with a β-keto ester moiety, which may confer unique reactivity and physicochemical properties.
Properties
IUPAC Name |
methyl 3-oxo-3-(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c1-16-8(14)4-7(13)6-5-11-10-12(9(6)15)2-3-17-10/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNFODZIFGQZTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CN=C2N(C1=O)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanoate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include halogen-containing compounds such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolo[3,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Studies have shown that derivatives of thiazolo-pyrimidine compounds exhibit significant antimicrobial properties. For instance, research has indicated that methyl 3-oxo derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
- A synthesis of related compounds demonstrated their effectiveness against resistant bacterial strains, highlighting their potential in treating infections where traditional antibiotics fail .
-
Anticancer Properties :
- Thiazolo-pyrimidine derivatives have been investigated for their anticancer activities. Methyl 3-oxo derivatives have shown efficacy in inhibiting cancer cell proliferation in vitro. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .
- Case studies have reported on the synthesis of these compounds and their testing against various cancer cell lines, showing promising results that warrant further investigation in clinical settings.
Agricultural Science Applications
- Pesticide Development :
- The unique structure of methyl 3-oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanoate allows it to interact with biological systems effectively, making it a candidate for developing new pesticides. Research indicates that such compounds can act as fungicides or insecticides by disrupting metabolic processes in pests .
- Field trials have demonstrated that formulations containing thiazolo-pyrimidine derivatives significantly reduce pest populations while being less toxic to beneficial insects compared to conventional pesticides .
Material Science Applications
- Polymer Chemistry :
- Methyl 3-oxo derivatives have been explored for their potential use in polymer synthesis. Their reactive functional groups can be incorporated into polymer chains to enhance properties such as thermal stability and mechanical strength .
- Studies on polymer composites containing thiazolo-pyrimidine structures indicate improved resistance to degradation and enhanced performance under stress conditions.
Data Table: Summary of Applications
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | Effective against resistant bacterial strains |
| Anticancer agent | Induces apoptosis in cancer cell lines | |
| Agricultural Science | Pesticide | Reduces pest populations with lower toxicity |
| Material Science | Polymer additive | Enhances thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of Methyl 3-oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanoate involves its interaction with specific molecular targets. The thiazolo[3,2-a]pyrimidine core can mimic purine structures, allowing it to bind effectively to biological targets such as enzymes and receptors . This binding can inhibit the activity of these targets, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
a) 2-(((3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic Acid
- Molecular Formula : C₁₁H₁₂N₂O₃S₂
- Molecular Weight : 284.35 g/mol
- CAS : 1097806-89-7 .
- Key Differences: Substituent at position 3: A methyl group replaces the hydrogen atom on the thiazolo-pyrimidine ring. Functional group: A thioether-linked propanoic acid replaces the methyl ester β-keto group.
- The methyl group at position 3 could sterically hinder interactions at the active site in biological systems.
b) 3-Oxo-3-((4-(Trifluoromethyl)-2-(6-(Trifluoromethyl)pyrimidin-4-yl)phenyl)amino)propanoate
- Synthetic Relevance : Used as an intermediate in a multi-step synthesis process for pharmaceutical compounds .
- Key Differences: Aromatic system: A phenyl ring substituted with trifluoromethyl groups replaces the thiazolo-pyrimidine core. Functional group: An amino-linked propanoate group replaces the fused bicyclic system.
- Implications :
- Trifluoromethyl groups increase lipophilicity and metabolic stability, a common strategy in drug design.
- The absence of a sulfur atom in the aromatic system may reduce π-π stacking interactions compared to the thiazolo-pyrimidine core.
Molecular Geometry and Intermolecular Interactions
- Thiazolo-Pyrimidine Core : The puckering of the fused thiazolo-pyrimidine ring (as per Cremer-Pople coordinates) may influence hydrogen-bonding patterns and crystal packing . For example, the keto group at position 5 could act as a hydrogen-bond acceptor, while ester carbonyls participate in dipole interactions.
- Comparative Analysis: The trifluoromethyl-substituted compound lacks a bicyclic system, reducing conformational rigidity compared to the thiazolo-pyrimidine derivatives.
Biological Activity
Methyl 3-oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₈H₇N₃O₃S
- Molecular Weight : 225.22 g/mol
The structural features include a thiazole ring fused with a pyrimidine moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of thiazole derivatives with various carbonyl compounds under acidic or basic conditions to yield the desired product. The synthesis pathway often requires careful optimization to achieve high yields and purity.
Anticancer Activity
Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation through mechanisms such as:
- Topoisomerase II Inhibition : Some derivatives have been reported to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to increased apoptosis in cancer cells .
- Cytotoxicity : In vitro studies indicate that these compounds exhibit cytotoxic effects against various cancer cell lines, with IC50 values often lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates:
- Broad-spectrum Activity : Compounds in this class have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited antibacterial activity exceeding that of conventional antibiotics like ampicillin .
- Fungal Inhibition : The antifungal efficacy of related compounds has been documented, with minimum inhibitory concentrations (MICs) indicating potent activity against various fungal strains .
Case Studies
- Antitumor Efficacy : A study conducted on a series of thiazolo[3,2-a]pyrimidine analogues revealed that modifications at specific positions significantly enhanced their anticancer potency. The most effective compounds were those with electron-withdrawing groups that improved binding affinity to target proteins involved in cancer progression .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of several thiazole-based compounds against clinical isolates. The results showed that certain derivatives had MIC values in the low micromolar range, suggesting their potential as lead compounds for antibiotic development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
